(1-Methylcyclobutyl)benzene
Description
Properties
CAS No. |
7306-05-0 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(1-methylcyclobutyl)benzene |
InChI |
InChI=1S/C11H14/c1-11(8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
GRDSPXXZEBFXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methylcyclobutyl Benzene and Analogues
Construction of the 1-Methylcyclobutyl Moiety
The formation of the substituted cyclobutane (B1203170) ring is a critical step that can be achieved through various modern synthetic approaches. These methods include cycloadditions, ring-closing reactions, and the functionalization of pre-existing cyclobutane cores.
Stereoselective [2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions are a primary and highly effective method for assembling cyclobutane rings from two alkene components. researchgate.netnih.gov These reactions can be promoted by heat, light (photochemical cycloaddition), or transition metal catalysts, offering a convergent route to the four-membered ring. nih.govnih.gov
In the context of synthesizing a 1-methylcyclobutyl moiety, a key strategy involves the reaction between an alkene bearing a methyl group, such as isobutylene (B52900), and another alkene precursor. For instance, E.J. Corey's work in the synthesis of caryophyllene (B1175711) involved the intermolecular [2+2] reaction of an α,β-unsaturated ketone with excess isobutene to generate a cyclobutane structure. nih.gov A similar strategy could be envisioned where a suitable ketene (B1206846) equivalent or vinyl cation reacts with isobutylene to form the desired 1,1-disubstituted cyclobutane skeleton.
Thermal [2+2] cycloadditions, for example between vinyl boronates and in situ-generated keteniminium salts, provide a one-step approach to functionalized cyclobutanes that can be further elaborated. nih.gov Additionally, high-pressure conditions (hyperbaric reactions) have been shown to facilitate [2+2] cycloadditions that may not proceed under standard conditions, such as the reaction between sulfonyl allenes and vinyl ethers to produce highly substituted cyclobutanes. ru.nlresearchgate.net The development of stereoselective variants, often using chiral auxiliaries or catalysts, allows for control over the three-dimensional arrangement of substituents on the cyclobutane ring, which is crucial for medicinal chemistry applications. researchgate.net
Ring-Closing Strategies via Intramolecular Reactions
Intramolecular cyclization offers a powerful alternative for constructing the cyclobutane ring. These reactions involve forming a bond between two ends of a single molecule to close the ring.
One of the most prominent methods in this category is Ring-Closing Metathesis (RCM). organic-chemistry.org While RCM is most commonly used to form 5- to 7-membered rings, its application to synthesize smaller rings like cyclobutenes (which can be subsequently reduced to cyclobutanes) is possible, though often more challenging. organic-chemistry.orgwikipedia.org The reaction, typically catalyzed by ruthenium complexes like Grubbs' catalysts, involves the intramolecular metathesis of a diene. organic-chemistry.org The thermodynamic driving force is often the release of a small, volatile byproduct like ethylene (B1197577). wikipedia.org
Another effective intramolecular strategy involves the cyclization of acyclic precursors via cationic intermediates. For example, researchers have shown that exposing certain cyclopropylmethyl cation precursors to Lewis acids can induce a ring-expansion/intramolecular amination cascade to furnish highly substituted trans-cyclobutane derivatives with high diastereoselectivity. osi.lv This method proceeds through an intermediate cyclobutyl carbenium ion, which is trapped intramolecularly to form the four-membered ring. osi.lv Such strategies highlight how the controlled rearrangement of strained systems can be harnessed to build the desired cyclobutyl core.
Functionalization and Alkylation of Cyclobutanone (B123998) Derivatives
A highly effective and common strategy for synthesizing 1-substituted cyclobutane derivatives begins with a pre-formed cyclobutanone ring. This approach allows for the introduction of the methyl group at the C1 position through standard alkylation chemistry.
A classic and direct method is the Grignard reaction. Treating cyclobutanone with a methyl Grignard reagent, such as methylmagnesium bromide or chloride, followed by an aqueous workup, yields 1-methylcyclobutanol. chemicalbook.comchemicalbook.com This tertiary alcohol can then be converted to (1-methylcyclobutyl)benzene through subsequent steps, such as Friedel-Crafts alkylation under acidic conditions or by conversion of the alcohol to a good leaving group followed by a cross-coupling reaction.
Alternatively, direct methylation of cyclobutanone derivatives can be achieved. For example, the methylation of a sulfur-substituted cyclobutanone precursor with methyl triflate has been reported to produce the desired 1-methylcyclobutyl product in quantitative yield. rsc.org This demonstrates a powerful method for installing the methyl group onto a functionalized cyclobutane core. These cyclobutanone-based strategies offer a modular approach, where the key precursors are often readily accessible.
| Precursor | Reagent | Product | Yield | Reference |
| Cyclobutanone | CH₃MgBr | 1-Methylcyclobutanol | N/A | chemicalbook.comchemicalbook.com |
| Cyclobutanone enol silyl (B83357) ether derivative | Methyl triflate | Methylated cyclobutanone derivative | Quantitative | rsc.org |
Formation of the Aryl-Cyclobutyl Bond
Once the 1-methylcyclobutyl moiety is constructed, the final key step is the formation of the carbon-carbon bond between the cyclobutane ring and the benzene (B151609) ring. Transition metal-catalyzed cross-coupling reactions are the state-of-the-art for this transformation. nih.gov
Transition Metal-Catalyzed Cross-Coupling Methodologies
Transition metal catalysis, particularly using palladium, has revolutionized the formation of C-C bonds that were previously difficult to construct. nih.gov Cross-coupling reactions provide a modular approach, typically uniting an organometallic nucleophile with an organic electrophile. nih.gov For the synthesis of this compound, this involves coupling a 1-methylcyclobutyl precursor with a phenyl-containing reagent.
The palladium-catalyzed α-arylation of carbonyl compounds is a premier method for forming a bond between an aromatic ring and the carbon atom adjacent (alpha) to a carbonyl group. nih.govorgsyn.org This reaction has been successfully applied to the arylation of strained, cyclic ketones and esters, including cyclobutane derivatives. researchgate.net
The general mechanism involves the oxidative addition of an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) to a Pd(0) catalyst. The resulting arylpalladium(II) complex then undergoes transmetalation with a metal enolate of the cyclobutyl precursor (generated by treating the ketone or ester with a base) to form an arylpalladium(II) enolate intermediate. The final product is formed via reductive elimination, which regenerates the Pd(0) catalyst. nih.gov
Significant progress has been made in developing ligands, such as bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs), that promote high efficiency in these couplings, even with challenging substrates like cyclobutanones. researchgate.net Researchers have demonstrated the direct α-arylation of cyclobutyl esters in high yield by carefully selecting conditions that ensure the coupling rate is faster than competing side reactions like Claisen condensation, a common issue with strained esters. researchgate.net An even more advanced approach involves the direct palladium-catalyzed C(sp³)–H arylation of a pre-formed cyclobutane, where a directing group is used to guide the palladium catalyst to a specific C-H bond on the ring for coupling with an aryl halide. acs.org
These palladium-catalyzed methods offer a powerful and direct route to the this compound core structure, tolerating a wide range of functional groups on the aromatic partner.
| Substrate Type | Catalyst System | Key Features | Reference |
| Cyclobutyl Ester | Pd-catalyst / Ligand | Direct arylation achieved by overcoming competing Claisen condensation. | researchgate.net |
| Cyclobutyl Ketone | (SIPr)Pd(Py)Cl₂ | High activity for various aryl halides under mild conditions. | researchgate.net |
| Cyclobutane Carboxamide | Pd(OAc)₂ / Aminoquinoline directing group | Direct C(sp³)–H arylation of the cyclobutane ring. | acs.org |
| Cyclic Ketones | Pd(0) / Phosphine or NHC Ligands | General method involving coupling of an aryl halide with a ketone enolate. | nih.govorgsyn.org |
Nickel-Catalyzed Coupling Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. These methods are particularly useful for constructing the this compound framework by coupling aryl and cyclobutyl moieties.
A significant advancement in this area involves the nickel-catalyzed cross-coupling of Grignard reagents with alkyl and aryl halides. scispace.comorganic-chemistry.org In 1972, the groups of Kumada and Corriu independently reported the use of nickel(II) halides as catalysts for the reaction between Grignard reagents and aryl or alkenyl halides. scispace.com The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. scispace.com
A key challenge in alkyl-alkyl cross-coupling reactions has been the slow rate of oxidative addition to transition metal catalysts and the propensity for β-hydride elimination from the alkylmetal intermediates. scispace.com To overcome these limitations, the use of 1,3-butadiene (B125203) as an additive in nickel-catalyzed reactions has proven remarkably effective. scispace.com For instance, the reaction of an alkyl bromide with a Grignard reagent in the presence of a nickel catalyst and isoprene (B109036) (a 1,3-butadiene derivative) can lead to high yields of the cross-coupling product. scispace.com The proposed mechanism suggests that the nickel(0) catalyst reacts with two molecules of 1,3-butadiene to form a bis-π-allyl nickel complex. scispace.com This complex then reacts with the Grignard reagent to form a key η1,η3-octadienediylnickelate intermediate, which facilitates the coupling with the alkyl halide. scispace.com
Recent research has also explored the nickel-catalyzed reductive coupling of functionalized alkyl halides with a variety of aryl bromides, including those that are sterically hindered, to produce aryl-substituted 1,3-cyclobutanes. nih.gov The efficiency of these reactions is influenced by the choice of ligand and the specific alkyl halide used. nih.gov
Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions
| Aryl/Alkyl Halide | Grignard Reagent | Catalyst System | Additive | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| n-Decyl bromide | n-Butylmagnesium chloride | NiCl₂ | Isoprene | Tetradecane | 92 | scispace.com |
| Aryl bromide | Functionalized alkyl halide | Nickel catalyst | Ligand | Aryl-substituted 1,3-cyclobutane | Moderate to Excellent | nih.gov |
| Alkyl aryl sulfides | Alkyl Grignard reagents | Ni(acac)₂ | (Z)-3,3-dimethyl-1,2-bis(diphenylphosphino)but-1-ene | Cross-coupling product | Good | organic-chemistry.org |
Electrophilic Aromatic Substitution Approaches to Substituted Cyclobutylbenzenes
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for introducing substituents onto an aromatic ring. wikipedia.orgwikipedia.org This approach can be applied to cyclobutylbenzene (B3052708) to generate a variety of substituted analogues. The two primary types of SEAr reactions are Friedel-Crafts alkylation and acylation. wikipedia.org
Friedel-Crafts Alkylation and Acylation:
Developed by Charles Friedel and James Crafts in 1877, these reactions involve the attachment of an alkyl or acyl group to an aromatic ring, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org
Friedel-Crafts Alkylation of benzene with a cyclobutyl-containing electrophile can, in principle, form cyclobutylbenzene. However, this reaction is often limited by issues such as polyalkylation, where the initial product is more reactive than the starting material, and carbocation rearrangements. libretexts.org
Friedel-Crafts Acylation offers better control as the resulting ketone is less reactive than the starting aromatic ring, preventing further reactions. libretexts.orgchemguide.co.uk The acyl group can then be reduced to an alkyl group if desired. The reaction involves an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. chemguide.co.ukyoutube.com A stoichiometric amount of the catalyst is often required because the product ketone forms a stable complex with it. wikipedia.org
The reactivity of the aromatic ring in electrophilic substitution is heavily influenced by existing substituents. libretexts.orglibretexts.org Activating groups, which donate electrons to the ring, increase the reaction rate and direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Conversely, deactivating groups withdraw electrons, slow the reaction, and generally direct incoming groups to the meta position, with the exception of halogens which are deactivating but ortho, para-directing. libretexts.orglibretexts.org The cyclobutyl group is an activating group, thus directing further substitution to the ortho and para positions.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Type | Electronic Effect | Reactivity Compared to Benzene | Directing Influence | Example Groups | Reference |
|---|---|---|---|---|---|
| Activating | Electron-donating | Faster | Ortho, Para | -R (alkyl), -OR, -NR₂ | libretexts.org |
| Deactivating | Electron-withdrawing | Slower | Meta | -NO₂, -SO₃H, -C=O | libretexts.orglibretexts.org |
| Deactivating | Electron-withdrawing (inductive), Electron-donating (resonance) | Slower | Ortho, Para | -F, -Cl, -Br, -I | libretexts.orglibretexts.org |
Methylation Strategies at the Cyclobutyl Ring's Quaternary Carbon Center
The introduction of a methyl group at the quaternary carbon of the cyclobutyl ring is a key step in the synthesis of this compound. This transformation can be challenging and often requires specific strategies. The selective installation of a methyl group, sometimes referred to as a "magic methyl," can significantly alter the physicochemical properties of a molecule. rsc.org
One common approach involves the use of an organometallic reagent, such as a methyl Grignard reagent (CH₃MgX) or methyllithium (B1224462) (CH₃Li), to attack a suitable electrophilic precursor. For example, a ketone with a cyclobutyl ring adjacent to the carbonyl group can be reacted with a methyl organometallic reagent to form a tertiary alcohol. Subsequent dehydration and hydrogenation can then yield the desired methylated cyclobutane.
Another strategy could involve the methylation of a nitrile intermediate. For instance, 1-phenylcyclobutanecarbonitrile (B76354) could potentially be deprotonated at the α-position followed by reaction with a methylating agent like methyl iodide. However, the feasibility of this approach would depend on the acidity of the α-proton and potential side reactions. The synthesis of cyclopent-1-enecarbonitriles has been achieved through a tandem Giese/HWE reaction, which involves radical and polar processes, highlighting the complexity of reactions involving nitrile groups on small rings. rsc.org
Synthetic Routes to Key Intermediates for this compound Derivatization
Synthesis of (1-Bromocyclobutyl)benzene and Related Compounds:
(1-Bromocyclobutyl)benzene can serve as a precursor for various derivatives through substitution or coupling reactions. Its synthesis could potentially be achieved through the bromination of this compound under radical conditions, though selectivity might be an issue. A more controlled approach might involve the synthesis of 1-phenylcyclobutanol, followed by conversion of the hydroxyl group to a bromide using a reagent like phosphorus tribromide (PBr₃).
Synthesis of Brominated Cyclobutanes:
1-Bromo-1-methylcyclobutane: This compound is a key intermediate where the bromine and methyl group are on the same carbon. chemspider.comnih.gov It can be synthesized from a suitable alkene precursor. chegg.com
Bromocyclobutane (B1266235): The synthesis of bromocyclobutane can be achieved from cyclopropylcarbinol and hydrobromic acid. google.com This reaction can produce a mixture of products, including 4-bromo-1-butene (B139220) and cyclopropylmethyl bromide, requiring purification steps. google.com
(4-Bromobutyl)benzene: This can be prepared from 4-phenylbutanol by reaction with phosphorus tribromide. prepchem.com
The strategic placement of substituents on the benzene ring prior to coupling with the cyclobutyl moiety is also a crucial consideration. For instance, to synthesize a meta-disubstituted benzene derivative, one might need to introduce a meta-directing group, perform the substitution, and then convert the directing group into the desired final substituent. youtube.com For example, a nitro group can be used to direct chlorination to the meta position, and the nitro group can then be reduced to an amine and subsequently converted to other functionalities via a diazonium salt. youtube.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Nickel(II) chloride |
| Isoprene |
| Tetradecane |
| Nickel(II) acetylacetonate |
| (Z)-3,3-dimethyl-1,2-bis(diphenylphosphino)but-1-ene |
| Aluminum chloride |
| Cyclobutylbenzene |
| Methyl Grignard reagent |
| Methyllithium |
| Methyl iodide |
| 1-Phenylcyclobutanecarbonitrile |
| Cyclopent-1-enecarbonitriles |
| (1-Bromocyclobutyl)benzene |
| 1-Phenylcyclobutanol |
| Phosphorus tribromide |
| 1-Bromo-1-methylcyclobutane |
| Bromocyclobutane |
| Cyclopropylcarbinol |
| Hydrobromic acid |
| 4-Bromo-1-butene |
| Cyclopropylmethyl bromide |
| (4-Bromobutyl)benzene |
| 4-Phenylbutanol |
| Benzene |
| Nitrobenzene |
| Aniline (B41778) |
| Phenol |
Mechanistic Investigations of 1 Methylcyclobutyl Benzene Reactivity
Strain-Induced Reactivity of the 1-Methylcyclobutyl Ring
The cyclobutane (B1203170) ring is characterized by substantial ring strain, a combination of angle strain from C-C-C bond angles deviating from the ideal 109.5° and torsional strain from eclipsing hydrogen atoms. quora.com This inherent strain energy of approximately 26 kcal/mol serves as a potent thermodynamic driving force for reactions that lead to ring-opening or rearrangement, thereby relieving the strain. researchgate.netmasterorganicchemistry.com The activation of the strained C-C bonds in the cyclobutyl moiety is a key feature of its chemistry, often facilitated by transition metals or the formation of reactive intermediates. researchgate.netacs.org
One of the most characteristic reactions of the 1-methylcyclobutyl system is its propensity to undergo ring expansion to form five-membered rings. This rearrangement is typically mediated by a carbocation intermediate, often referred to as a cyclobutylmethylcarbenium ion, which readily reorganizes to a more stable cyclopentyl cation. ugent.beyoutube.com The driving force for this process is the relief of ring strain associated with the expansion from a four-membered to a five-membered ring. masterorganicchemistry.com
The formation of the initial carbocation can be triggered by various methods, including the protonation of an alkene, the loss of a leaving group, or the acid-catalyzed opening of an epoxide. ugent.benih.gov For instance, in the presence of acid, a highly strained methylcyclobutyl epoxide undergoes a facile ring expansion/alkyl migration to afford a cis-benzohydrindane system in high yield. nih.gov This type of rearrangement, where an alcohol is adjacent to the developing positive charge, follows a semipinacol pathway. scispace.com
Studies on the deamination of 1-methylcyclopropylcarbinylamine with nitrous acid show that the reaction exclusively yields 1-methylcyclobutanol, indicating the intermediacy of a 1-methylcyclobutyl cation which is trapped before further rearrangement. caltech.edu The stability and fate of these cationic intermediates are delicately balanced. The C4H7+ cation's reactivity, for example, depends on its method of generation; the ion formed from cyclobutyl chloride differs in reactivity from that formed from cyclopropylcarbinyl chloride, suggesting the involvement of distinct intermediates like the bicyclobutonium ion. researchgate.net
Palladium-catalyzed reactions of methylenecyclobutane (B73084) can also lead to ring expansion, forming cyclopentanone. researchgate.net This process is thought to involve the rearrangement of a cyclobutyl cation to a more stable cyclopentyl cation. researchgate.net
| Starting Material | Reaction Conditions | Key Intermediate | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Methylcyclobutyl Epoxide Derivative | Hexafluoroisopropanol (HFIP), mild conditions | Tertiary Carbocation | cis-Benzohydrindane Derivative | 76% | nih.gov |
| 1-Methylcyclopropylcarbinylamine | Nitrous Acid | 1-Methylcyclobutyl Cation | 1-Methylcyclobutanol | - | caltech.edu |
| Methylenecyclobutane | Bis(acetonitrile)chloronitropalladium(II) | Cyclobutyl Cation | Cyclopentanone | - | researchgate.net |
The strain in the cyclobutane ring also makes it susceptible to cleavage under thermal or photochemical conditions. Thermal unimolecular reactions of cyclobutanes can lead to a variety of isomerization and fragmentation products through diradical intermediates. acs.orgacs.org For example, the thermal isomerization of cis- and trans-1-(E)-propenyl-2-methylcyclobutanes at 275 °C results in a complex mixture of products arising from competitive processes. acs.org These include cis,trans interconversion, 1,3-carbon migrations (ring expansion) to form dimethylcyclohexenes, and ring cleavage to yield acyclic dienes. acs.org These transformations are rationalized through the formation of short-lived 1,4-diyl diradicals. acs.org
Photochemical reactions can also induce ring cleavage. While specific studies on (1-methylcyclobutyl)benzene are limited, analogous systems provide insight. Photochemical addition of amines to 1,2-diarylcyclopropanes, for instance, results in ring cleavage. rsc.org Photochemical reactions of cyclobutenes, such as those derived from cycloaddition reactions, can also lead to ring opening to form dienes. caltech.eduresearchgate.net The pyrolysis of certain cyclobutane derivatives can lead to fragmentation, producing smaller alkenes like ethylene (B1197577) and propene. acs.org
Elimination reactions in substrates containing a cyclobutyl group can be influenced by the ring system. The release of a leaving group from a carbon adjacent to the ring, as in [1-(chloromethyl)cyclobutyl]cyclohexane, can be accompanied by rearrangement or elimination pathways. While direct studies on this compound are scarce, general principles suggest that the formation of a double bond adjacent to the ring (exocyclic) or within the ring (endocyclic, if possible) would be influenced by changes in ring strain. The energetic landscape of elimination reactions, such as the reversible 1,4- or 1,6-eliminations seen in hydroxybenzylammonium compounds, is governed by factors like the stability of the resulting intermediates and the dearomatization energy. nih.gov In the context of a cyclobutyl group, the transition state energies for E1 or E2 pathways would be affected by the unique steric and electronic environment imposed by the strained ring.
Influence of the 1-Methyl Group on Reaction Kinetics and Selectivity
The 1-methyl group, in conjunction with the 1-phenyl group, exerts a profound influence on the reactivity of the cyclobutane ring through both steric and electronic effects. nou.edu.ng
The presence of two substituents on the same carbon atom of the cyclobutane ring (a quaternary center) leads to the Thorpe-Ingold effect, or gem-dimethyl effect. wikipedia.org This effect posits that increasing steric bulk on a carbon atom increases the bond angle between the substituents, thereby decreasing the angle between the other two bonds in the chain or ring. wikipedia.org This compression can accelerate intramolecular reactions and ring-closure rates by bringing the reactive ends of the molecule closer together. wikipedia.org
In the context of this compound, the steric hindrance provided by the methyl and phenyl groups can also influence the approach of reagents. For instance, in nucleophilic substitution reactions on an adjacent carbon, steric hindrance from the methyl group can slow the rate of SN2 reactions. This steric crowding can also direct the stereochemical outcome of reactions, influencing diastereoselectivity by favoring the approach of a reagent from the less hindered face of the molecule.
The methyl group is an electron-donating group through induction and hyperconjugation. This electronic effect plays a critical role in stabilizing adjacent carbocation intermediates, which are central to the ring-expansion rearrangements discussed previously. The 1-methylcyclobutyl cation is stabilized by the methyl group, influencing its formation and subsequent reactivity. researchgate.net The substitution of a methyl group for a hydrogen atom can cause drastic alterations in the behavior of cationic intermediates. caltech.edu For example, the reactions of 1-methylcyclopropylcarbinyl derivatives give only 1-methylcyclobutanol, a result of the stabilizing effect of the methyl group on the cyclobutyl cation intermediate. caltech.edu
Carbocation Chemistry of 1-Methylcyclobutyl Systems
The reactivity of this compound is significantly influenced by the behavior of the 1-methylcyclobutyl moiety, particularly its propensity to form carbocationic intermediates. Understanding the stability, generation, and subsequent reactions of these cations is crucial to elucidating the mechanistic pathways of reactions involving this compound.
Stability and Generation of 1-Methylcyclobutyl Cations
The 1-methylcyclobutyl cation is a tertiary carbocation, which is generally more stable than primary or secondary carbocations. However, its stability is a complex interplay of electronic effects and ring strain. This cation is typically generated via solvolysis of a precursor bearing a good leaving group, such as a halide or a sulfonate ester, at the tertiary carbon of the cyclobutane ring. acs.orgcaltech.edu
Compared to its isomeric cyclopropylcarbinyl system, the 1-methylcyclobutyl cation exhibits distinct stability characteristics. While cyclopropylcarbinyl derivatives undergo accelerated solvolysis due to the formation of stabilized non-classical carbocations, 1-methylcyclobutyl compounds react more slowly. This is attributed to the formation of a classical carbocation and the presence of I-strain (internal strain), which signifies an increase in ring strain as the hybridization of the carbon atom changes from sp³ to sp² upon ionization. Despite the slower reaction kinetics, 1-methylcyclobutyl derivatives are thermodynamically more stable than their cyclopropylcarbinyl counterparts. For instance, under certain solvolysis conditions, 1-methylcyclobutyl chloride is found to be significantly more stable than cyclopropylcarbinyl chloride.
Computational studies and experimental observations have been employed to probe the structure and stability of the methylcyclobutyl cation. acs.orgacs.org These investigations are essential for predicting the course of reactions where this cation is a potential intermediate. The stability can be influenced by substituents on the cyclobutane ring, which can alter both the electronic and steric environment of the cationic center. chemrxiv.org
Characterization of Classical and Nonclassical Bicyclobutonium Intermediates
The study of carbocations derived from cyclobutyl systems often involves the consideration of both classical and nonclassical intermediates. The 1-methylcyclobutyl cation is generally considered a classical carbocation, where the positive charge is localized on the tertiary carbon atom. However, under specific reaction conditions and with certain substitution patterns, the involvement of nonclassical bicyclobutonium ions becomes a critical aspect of the reaction mechanism. researchgate.netresearchgate.net
A bicyclobutonium ion is a nonclassical carbocation characterized by a three-center, two-electron bond, where the positive charge is delocalized over multiple carbon atoms. In the context of the 1-methylcyclobutyl system, the bicyclobutonium cation would involve bridging between C1 and C3 of the cyclobutane ring.
Experimental evidence for the existence of these intermediates often comes from stereochemical studies of solvolysis reactions and spectroscopic analysis under superacid conditions. worldscientific.comacs.org While unsubstituted bicyclobutonium cations can be lower in energy than their classical counterparts, substitution can significantly influence their relative stability. researchgate.net For many substituted systems, bicyclobutonium structures are considered high-energy transition states rather than stable intermediates. researchgate.net However, in the case of the 3-t-butyl-1-methylcyclobutyl system, the stereochemical outcome of solvolysis suggests the intermediacy of a nonclassical bicyclobutonium cation. researchgate.netresearchgate.net
Solvolytic Mechanistic Studies and Stereochemical Outcomes
Solvolysis reactions of 1-methylcyclobutyl derivatives have provided profound insights into the nature of the carbocationic intermediates involved. The stereochemical outcome of these reactions is particularly diagnostic of the reaction mechanism.
Studies on substituted 1-methylcyclobutyl systems, such as (1s,3s)-3-(tert-butyl)-1-methylcyclobutyl methanesulfonate, have shown that the stereochemistry of the substitution product is highly dependent on the solvent. researchgate.netresearchgate.net In a highly ionizing solvent like trifluoroethanol, the reaction proceeds with retention of configuration. This outcome is consistent with a mechanism involving the formation of a nonclassical bicyclobutonium ion intermediate (8N in the original research), where the solvent attacks from the same side as the leaving group departed. researchgate.netresearchgate.net
As the ionizing power of the solvent decreases, an increasing amount of the product with an inverted configuration is observed. researchgate.netresearchgate.net This suggests a competitive reaction pathway involving a classical 1-methylcyclobutyl cation (8C). This classical cation is planar at the cationic center and is susceptible to attack from both faces, leading to a mixture of retention and inversion products. The competition between these two pathways highlights the subtle energetic balance between the classical and nonclassical carbocation structures.
| Solvent System | Stereochemical Outcome | Inferred Intermediate |
| Highly Ionizing (e.g., Trifluoroethanol) | Predominantly Retention | Nonclassical Bicyclobutonium Cation |
| Less Ionizing | Mixture of Retention and Inversion | Competitive Classical and Nonclassical Cations |
Aromatic Moiety Reactivity in this compound
The phenyl group of this compound undergoes typical aromatic reactions, with its reactivity being influenced by the substituent, the 1-methylcyclobutyl group.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The most common reactions of the benzene (B151609) ring are electrophilic aromatic substitutions. uomustansiriyah.edu.iq In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. total-synthesis.comlibretexts.org The 1-methylcyclobutyl group, being an alkyl group, is an electron-donating group through an inductive effect. This has two main consequences for the electrophilic aromatic substitution of this compound:
Activation of the Ring: The electron-donating nature of the alkyl group increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.
Directing Effects: The 1-methylcyclobutyl group directs incoming electrophiles to the ortho and para positions. This is because the carbocation intermediate (the sigma complex or benzenium ion) formed upon attack at these positions is more stabilized by the electron-donating alkyl group. libretexts.org
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on this compound are expected to yield predominantly a mixture of ortho and para substituted products. For example, bromination of 4-(1-methylcyclobutyl)benzene would logically proceed via electrophilic aromatic substitution. smolecule.com
Nucleophilic aromatic substitution, on the other hand, is less common for this compound unless the ring is further substituted with strong electron-withdrawing groups. This reaction typically requires a leaving group on the ring and proceeds via different mechanisms, which are not favored on the electron-rich ring of this compound.
Directed Functionalization of the Phenyl Ring
Beyond the inherent directing effects of the 1-methylcyclobutyl group, modern synthetic methods allow for more specific, or "directed," functionalization of the phenyl ring. These methods often involve the installation of a directing group that can chelate to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective functionalization.
While specific studies on the directed functionalization of this compound are not prevalent, general strategies can be applied. For instance, C-H activation and arylation can be achieved using transition metal catalysts like iridium or palladium. nih.gov These reactions often employ a directing group, such as an oxime or a similar functional group, temporarily installed on a molecule to guide the metal catalyst to a specific C-H bond on the aromatic ring. nih.gov
Another approach involves photoredox catalysis, which can be used for the direct alkylation of aromatic compounds. rsc.org These advanced methods provide pathways to synthesize derivatives of this compound that are not accessible through classical electrophilic substitution, allowing for the introduction of a wide range of functional groups at specific positions on the phenyl ring.
Advanced Spectroscopic and Structural Characterization of 1 Methylcyclobutyl Benzene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the chemical environments of protons and carbons within a molecule, offering insights into its connectivity and stereochemistry.
The ¹H NMR spectrum of (1-Methylcyclobutyl)benzene and its derivatives displays characteristic signals corresponding to the aromatic and alicyclic protons. The protons on the benzene (B151609) ring typically resonate in the downfield region, generally between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. docbrown.infolibretexts.org The specific chemical shifts and splitting patterns of these aromatic protons are influenced by the substitution pattern on the ring. libretexts.org
In monosubstituted derivatives, the aromatic protons often exhibit complex splitting patterns due to coupling with each other. For instance, in a study of a this compound derivative, the aromatic protons appeared as a multiplet in the range of 6.89–7.00 ppm. iucr.org
The alicyclic protons of the methylcyclobutyl group appear in the upfield region of the spectrum. The methyl protons typically present as a singlet around 1.26–1.58 ppm. iucr.orgscispace.comresearchgate.net The methylene (B1212753) protons of the cyclobutane (B1203170) ring are diastereotopic and therefore chemically non-equivalent, leading to distinct signals. These often appear as multiplets in the range of 2.15–2.64 ppm. iucr.orgscispace.com The methine proton on the cyclobutane ring, if present, also gives a characteristic signal, often a quintet, around 3.46-3.65 ppm. scispace.comresearchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Environment | Chemical Shift (δ, ppm) Range | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.71 - 7.40 | Multiplet |
| Cyclobutane Methylene Protons | 2.15 - 2.64 | Multiplet |
| Cyclobutane Methine Proton | 3.46 - 3.65 | Quintet |
| Methyl Protons | 1.26 - 1.58 | Singlet |
Note: Chemical shifts can vary depending on the specific derivative and solvent used.
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound derivatives. A key feature is the signal for the quaternary carbon of the cyclobutyl ring attached to the benzene ring, which typically appears in the range of 40-50 ppm. The quaternary aromatic carbon to which the cyclobutyl group is attached is also readily identifiable. docbrown.info
The chemical shifts of the aromatic carbons are found in the region of 120-150 ppm. docbrown.infoudel.edu The specific shifts depend on the electronic effects of the substituents on the benzene ring. libretexts.org The carbons of the methyl group and the methylene groups of the cyclobutane ring resonate at higher field, typically between 20 and 40 ppm. researchgate.net For example, in one derivative, the methyl carbon on the cyclobutane ring was observed at 28.32 ppm, while the methylene carbons appeared at 41.61 ppm. researchgate.net
Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Environment | Chemical Shift (δ, ppm) Range |
|---|---|
| Aromatic Carbons (unsubstituted) | 120 - 130 |
| Aromatic Carbons (substituted) | 130 - 150 |
| Quaternary Cyclobutyl Carbon | 40 - 50 |
| Cyclobutane Methylene Carbons | 30 - 42 |
| Methyl Carbon | 20 - 30 |
Note: Chemical shifts can vary depending on the specific derivative and solvent used.
Vibrational Spectroscopy (Fourier Transform Infrared) for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound derivatives. The spectra exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.
The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. researchgate.netconferenceworld.in The C-H stretching vibrations of the aliphatic cyclobutyl and methyl groups appear at slightly lower wavenumbers, generally in the 2850-2975 cm⁻¹ range. iucr.org
The C=C stretching vibrations of the benzene ring give rise to a series of bands in the 1450-1620 cm⁻¹ region. conferenceworld.in The presence of a carbonyl group (C=O) in a derivative is indicated by a strong absorption band around 1670-1812 cm⁻¹. iucr.org The C-S-C stretching vibration in thiazole-containing derivatives can be found around 700-810 cm⁻¹. scispace.com
Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) Range |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2975 |
| Aromatic C=C Stretch | 1450 - 1620 |
| Carbonyl (C=O) Stretch | 1670 - 1812 |
| C-S-C Stretch (in thiazoles) | 700 - 810 |
X-ray Crystallography for Precise Molecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles.
For derivatives of this compound that form suitable crystals, X-ray analysis has confirmed the puckered or "butterfly" conformation of the cyclobutane ring. scispace.comresearchgate.net In one study of a complex derivative, the average C-C bond length in the cyclobutane ring was found to be 1.556 Å, and the average C-C-C bond angle was 88.66°. scispace.com These values are consistent with those reported for other cyclobutane derivatives. The dihedral angle between the thiazole (B1198619) and benzene rings in another derivative was determined to be 88.29 (11)°, indicating a non-planar molecule. iucr.org
Table 4: Selected X-ray Crystallographic Data for a this compound Derivative
| Parameter | Value | Reference |
|---|---|---|
| Cyclobutane C-C Bond Length (avg.) | 1.556 Å | scispace.com |
| Cyclobutane C-C-C Bond Angle (avg.) | 88.66° | scispace.com |
| Thiazole-Benzene Dihedral Angle | 88.29 (11)° | iucr.org |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of this compound derivatives and for elucidating their fragmentation patterns upon ionization. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound.
The fragmentation of these molecules often involves the cleavage of the bonds within the cyclobutyl ring and the bond connecting the cyclobutyl group to the benzene ring. The loss of the methyl group is a common fragmentation pathway. The resulting fragmentation pattern provides a "fingerprint" that can be used to identify the compound and to gain further structural insights. For instance, in the mass spectrum of a related compound, Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-, prominent peaks corresponding to the molecular ion and various fragments were observed. nih.gov
Computational Chemistry and Theoretical Modeling of 1 Methylcyclobutyl Benzene
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal method in computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like (1-Methylcyclobutyl)benzene. DFT calculations allow for the detailed investigation of the electronic structure and its correlation with molecular geometry and spectroscopic properties.
The geometry of this compound is characterized by the interplay between the planar phenyl group and the non-planar cyclobutyl ring. The cyclobutane (B1203170) ring is known to adopt a puckered or "butterfly" conformation to alleviate the significant angle and torsional strain that would be present in a planar arrangement. libretexts.orgmaricopa.edu In this puckered conformation, the bond angles are typically around 88°, a compromise that reduces the eclipsing interactions between adjacent C-H bonds. libretexts.org
For this compound, the substituent on the cyclobutane ring, the phenyl group, is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance. researchgate.net The methyl group is attached to the same carbon as the phenyl group. A full conformational landscape mapping would involve rotating the phenyl group relative to the cyclobutyl ring and exploring the puckering motion of the four-membered ring to identify the global minimum energy structure and any other low-energy conformers. Such studies, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are crucial for understanding the molecule's preferred shape and how this influences its physical and chemical properties. While specific studies on this compound are not prevalent, analysis of related substituted cyclobutanes confirms the puckered nature of the ring. researchgate.netacs.org
The vibrational spectrum of this compound can be predicted using DFT calculations. Following geometry optimization, a frequency calculation is typically performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies. sioc-journal.cnacs.org These calculated frequencies correspond to the fundamental vibrational modes of the molecule, including C-H stretching, C=C stretching of the aromatic ring, and the puckering motion of the cyclobutane ring.
For a molecule like this compound, the calculated infrared (IR) and Raman spectra can be correlated with experimental data to aid in the assignment of spectral bands. For instance, studies on similar molecules like ethylbenzene (B125841) have shown that DFT calculations can successfully assign observed spectral bands. researchgate.net The characteristic vibrational modes for this compound would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. nepjol.info
Aliphatic C-H stretching: From the methyl and cyclobutyl groups, expected in the 3000-2850 cm⁻¹ range.
Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region.
Cyclobutane ring vibrations: Including the characteristic puckering mode at lower frequencies.
The table below provides a hypothetical correlation between expected experimental and calculated vibrational frequencies for key functional groups in this compound, based on typical values for alkylbenzenes.
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Illustrative Calculated Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3150 - 3050 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3050 - 2900 |
| Aromatic C=C Stretch | 1620 - 1450 | 1650 - 1480 |
| CH₂ Scissoring (Cyclobutane) | ~1465 | ~1490 |
| CH₃ Asymmetric Bend | ~1450 | ~1475 |
| CH₃ Symmetric Bend | ~1375 | ~1400 |
| Ring Puckering (Cyclobutane) | Low Frequency | Low Frequency |
This table is illustrative and based on general spectroscopic data for similar compounds.
The Gauge-Independent Atomic Orbital (GIAO) method, employed within a DFT framework, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of organic molecules. osti.govacs.orgresearchgate.netmdpi.com This computational technique calculates the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts. These predictions are valuable for assigning experimental NMR spectra and can help in confirming the molecular structure. The accuracy of these predictions is often improved by performing calculations that model the solvent environment, for instance, by using a polarizable continuum model (PCM). mdpi.com
Below is an illustrative table of predicted versus typical experimental chemical shifts for the different types of protons and carbons in this compound. The predicted values are based on calculations for analogous structures like toluene (B28343) and other alkylbenzenes. osti.govresearchgate.net
| Atom | Typical Experimental δ (ppm) | Illustrative GIAO-DFT Predicted δ (ppm) |
| ¹H NMR | ||
| Aromatic-H (ortho, meta, para) | 7.1 - 7.3 | 7.0 - 7.4 |
| Cyclobutyl-H (CH₂) | 1.8 - 2.5 | 1.7 - 2.6 |
| Methyl-H (CH₃) | ~1.5 | ~1.4 |
| ¹³C NMR | ||
| Aromatic-C (quaternary) | ~148 | ~147 |
| Aromatic-C (CH) | 125 - 129 | 124 - 130 |
| Cyclobutyl-C (quaternary) | ~45 | ~44 |
| Cyclobutyl-C (CH₂) | 30 - 35 | 29 - 36 |
| Methyl-C (CH₃) | ~25 | ~24 |
This table is illustrative. Actual chemical shifts can vary based on solvent and specific conformation.
Electronic Structure and Reactivity Descriptors
Computational methods are also employed to understand the electronic structure and reactivity of this compound. These analyses provide insights into the molecule's stability, reactivity, and the likely sites for chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.com A larger gap generally implies higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be a π-orbital localized primarily on the benzene (B151609) ring, while the LUMO is likely to be a π*-antibonding orbital, also on the aromatic ring. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For example, a study on ethylbenzene using DFT (B3LYP/6-311++G(d,p)) found a HOMO-LUMO gap of 6.3028 eV. researchgate.net
The following table presents illustrative values for the electronic properties and global reactivity descriptors of this compound, based on data from similar alkylbenzenes like ethylbenzene. nepjol.inforesearchgate.net
| Property | Formula | Illustrative Value |
| HOMO Energy (E_HOMO) | - | ~ -6.0 eV |
| LUMO Energy (E_LUMO) | - | ~ 0.3 eV |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | ~ 6.3 eV |
| Ionization Potential (I) | -E_HOMO | ~ 6.0 eV |
| Electron Affinity (A) | -E_LUMO | ~ -0.3 eV |
| Electronegativity (χ) | (I + A) / 2 | ~ 2.85 eV |
| Chemical Hardness (η) | (I - A) / 2 | ~ 3.15 eV |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 1.29 eV |
These values are for illustrative purposes and are based on calculations for structurally related compounds.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.dechemrxiv.org It is plotted on the surface of the molecule, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, the MEP map would show a region of high electron density (red) above and below the plane of the benzene ring, characteristic of the π-electron system. researchgate.net This indicates that the aromatic ring is the primary site for electrophilic attack. The hydrogen atoms of the alkyl substituent and the aromatic ring would show regions of positive potential (blue). Such maps are invaluable for predicting the regioselectivity of reactions like electrophilic aromatic substitution. The alkyl group, being electron-donating, would slightly increase the electron density on the ortho and para positions of the benzene ring, making them the most probable sites for electrophilic attack.
Theoretical Evaluation of Charge Transfer Interactions
Theoretical methods are pivotal in understanding the electronic properties and intramolecular charge transfer (CT) characteristics of molecules containing the this compound moiety. Calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to this analysis. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap suggests that the molecule can be more easily polarized and that charge transfer can occur with lower energy input. cellmolbiol.orgdergipark.org.tr
In studies on derivatives, such as those incorporating thiazole (B1198619) or mesitylene (B46885) groups attached to a methylcyclobutyl ring, DFT calculations are routinely used to determine these electronic parameters. nanobioletters.comresearchgate.net For instance, the analysis of HOMO and LUMO energies can reveal the potential for charge transfer interactions, which are crucial for understanding a molecule's reactivity and biological activity. cellmolbiol.org
Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool. It generates a color-coded map of the electrostatic potential on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This allows for the prediction of sites where the molecule is likely to interact with other reagents. Furthermore, Natural Bond Orbital (NBO) analysis is employed to investigate charge distribution, hyperconjugative interactions, and bond strength, providing a more detailed picture of the electronic structure. cellmolbiol.org
Table 1: Computational Methods for Evaluating Charge Transfer
| Computational Method | Information Provided | Relevance to this compound |
|---|---|---|
| DFT (e.g., B3LYP) | Optimized molecular geometry, electronic structure. scispace.com | Provides the foundational structure for all other electronic property calculations. |
| HOMO-LUMO Analysis | Energy of frontier orbitals and the energy gap (ΔE). dergipark.org.trresearchgate.net | Indicates the molecule's polarizability and the ease of internal charge transfer. |
| MEP Mapping | Visualization of electrophilic and nucleophilic sites. researchgate.net | Predicts reactive centers for chemical interactions. |
| NBO Analysis | Charge distribution, bond stability, hyperconjugative effects. cellmolbiol.org | Offers detailed insight into the stabilization of the molecule and its potential carbocation intermediates. |
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry provides a virtual laboratory for mapping the intricate pathways of chemical reactions involving this compound and its derivatives. By modeling the reactants, products, and all transient species, a comprehensive understanding of the reaction mechanism can be achieved.
A cornerstone of computational mechanistic studies is the identification and characterization of high-energy transition states and short-lived intermediates. For reactions involving this compound, such as solvolysis or rearrangements, the formation of a carbocation intermediate is a critical step. caltech.educaltech.edu
Theoretical calculations have been instrumental in exploring the nature of these carbocations. Studies on related systems show that upon leaving of a group from the 1-position, a tertiary 1-methylcyclobutyl cation is formed. acs.org Computational models can distinguish between different possible structures for this intermediate, such as a classical planar carbocation versus a nonclassical, charge-delocalized bicyclobutonium ion. acs.org For example, in the solvolysis of (1s,3s)-3-(tert-butyl)-1-methylcyclobutyl methanesulfonate, computational studies explored the intermediacy of both a classical cation (8C) and a nonclassical bicyclobutonium cation (8N), which explains the observed stereochemical outcomes. acs.org These calculations not only confirm the existence of these transient species but also provide their precise geometries and electronic structures.
Once the stationary points on a potential energy surface (reactants, intermediates, transition states, and products) are identified, their relative energies can be calculated to construct a complete energy profile for the reaction pathway. These profiles are essential for determining the feasibility and kinetics of a proposed mechanism.
Quantum chemical calculations have been used to compare the stability of cyclobutyl carbocations against isomeric forms, such as cyclopropylcarbinyl cations. The relative stability is highly dependent on the substituents. For instance, DFT calculations have shown that while an unsubstituted or ethyl-substituted cyclobutyl carbocation is more stable than its cyclopropylcarbinyl counterpart, the presence of a phenyl group can reverse this trend. unica.it These energy differences dictate the likely course of carbocation rearrangements.
Table 2: Calculated Relative Free Energy (ΔG) for Cyclobutyl vs. Cyclopropyl (B3062369) Carbocations
| Substituent (R) | ΔG (Cyclobutyl - Cyclopropyl) (kJ/mol) | More Stable Isomer | Reference |
|---|---|---|---|
| Hydrogen (H) | -44.7 | Cyclobutyl | unica.it |
| Ethyl (Et) | -13.2 | Cyclobutyl | unica.it |
These calculations provide quantitative values for activation barriers (the energy difference between a reactant/intermediate and a transition state) and reaction enthalpies, allowing for the prediction of reaction rates and equilibrium positions.
The solvent environment can have a profound impact on reaction mechanisms, particularly for reactions involving charged intermediates like carbocations. Computational models can account for these effects using various solvation models.
A common approach is the use of continuum dielectric solvent models, where the solvent is represented as a continuous medium with a specific dielectric constant. pnas.org The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. This procedure is often performed iteratively until the solute's wavefunction and the solvent's reaction field are self-consistent. pnas.org
These models have demonstrated that the solvent can dramatically alter the relative stabilities of intermediates. For example, quantum-mechanical calculations on C₄H₇⁺ isomers showed that while certain structures might be more stable in the gas phase, this order of stability can reverse in polar solvents like water or methanol. pnas.org The inclusion of solvent effects is therefore critical for obtaining theoretical results that can be accurately compared with experimental data from solution-phase reactions. acs.orgresearchgate.net
Advanced Quantum Mechanical Calculations on Cyclobutyl Carbocations
The 1-methylcyclobutyl cation is a key intermediate in many reactions of this compound, and its behavior has been a subject of intense theoretical investigation. acs.orgacs.org Advanced quantum mechanical calculations, including high-level ab initio and Density Functional Theory (DFT) methods, have provided deep insights into the structure, stability, and potential for rearrangement of these fascinating species. researchgate.net
A central topic of investigation is the competition between the "classical" tertiary cyclobutyl carbocation and a nonclassical, hypercoordinated "bicyclobutonium" ion, where charge is delocalized across a C-C bond. acs.org Computational studies on the related 3-tert-butyl-1-methylcyclobutyl cation have shown that the nonclassical bicyclobutonium structure is significantly stabilized by C-C sigma interactions. This stabilization was calculated to be as much as 10.8 kcal/mol in the gas phase. acs.org
Such calculations highlight a key strength of theoretical chemistry: the ability to dissect energetic contributions and analyze transient structures that are not directly observable. Interestingly, the large stabilization predicted by computation for the nonclassical ion was not fully reflected in experimental solvolysis rate studies. acs.org This discrepancy underscores the complexity of relating gas-phase theoretical calculations to solution-phase kinetics and emphasizes the importance of including robust solvation models. acs.orgpnas.org These advanced theoretical studies are crucial for building accurate models of reactivity and for interpreting experimental observations in the complex landscape of carbocation chemistry.
Research Applications and Functionalization Pathways of 1 Methylcyclobutyl Benzene Building Blocks
Role as a Precursor in the Synthesis of Complex Organic Molecules
Organic building blocks are foundational units used to construct larger, more intricate molecular architectures. cymitquimica.com The (1-Methylcyclobutyl)benzene framework serves as a versatile precursor in the synthesis of a wide range of more complex organic molecules. Its derivatives are utilized as intermediates in the preparation of specialty chemicals, potential pharmaceuticals, and agrochemicals. smolecule.com The strained cyclobutane (B1203170) ring, in particular, can influence the reactivity and conformation of the resulting molecules, making it an attractive target for synthetic chemists.
The synthesis of complex molecules often involves the strategic functionalization of the this compound core. For instance, derivatives such as 1-phenyl-1-methyl-3-(2-chloro-1-oxoethyl) cyclobutane have been used as starting materials to synthesize novel benzofuran (B130515) derivatives, which themselves are scaffolds for further chemical exploration. researchgate.net Similarly, the alkylation of toluene (B28343) with precursors like 1-chloro-2,3-epoxy-5-methyl-5-hexene leads to the formation of cyclobutane structures that can be further elaborated into complex side-chains for polymers. tandfonline.com The ability to controllably introduce various functional groups onto either the aromatic ring or the cyclobutane moiety allows for the systematic construction of diverse molecular scaffolds. acs.org This versatility establishes this compound and its analogues as important tools in multistep organic synthesis. mdpi.com
Derivatization Studies for the Generation of Novel Chemical Entities
The functionalization of the this compound structure is a key area of research aimed at producing new chemical entities with tailored properties. These derivatization studies focus on introducing reactive functional groups that can undergo further transformations.
The introduction of a carboxylic acid group is a common strategy to create versatile intermediates. While direct carboxylation of the parent hydrocarbon is challenging, derivatives of this compound can be converted to carboxylic acids through various synthetic routes. For example, 3-oxocyclobutane carboxylic acid can undergo a diastereoselective Grignard reaction with methylmagnesium chloride to produce cis-3-hydroxy-3-methylcyclobutane-1-carboxylic acid as the major product. calstate.edu This highlights a pathway to functionalized methylcyclobutane (B3344168) carboxylic acids. Other synthetic strategies have been developed to generate novel boronated aminocyclobutanecarboxylic acids for potential therapeutic applications, demonstrating the adaptability of the cyclobutane core to incorporate diverse functionalities. nih.gov
Aldehyde-functionalized derivatives of this compound are valuable precursors for reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations. While specific literature detailing the direct formylation of this compound is scarce, standard synthetic methods for introducing an aldehyde group onto an aromatic ring are applicable. These methods could include the Gattermann-Koch reaction (using carbon monoxide and HCl with a catalyst) or the Vilsmeier-Haack reaction (using a substituted formamide (B127407) and phosphorus oxychloride). Alternatively, if a methyl group is present on the benzene (B151609) ring, it could be oxidized to an aldehyde. In one study, an aldehyde-based directing group was reacted with cyclobutylamine, a related derivative, to facilitate C-H activation, indicating the compatibility of the cyclobutane moiety with reaction conditions involving aldehydes. calstate.edu
Benzenesulfonyl chlorides are highly reactive intermediates used to synthesize sulfonamides, sulfonate esters, and other sulfur-containing compounds. The preparation of a sulfonyl chloride derivative of this compound can be achieved through electrophilic aromatic substitution. A common and direct method involves the reaction of the aromatic ring with chlorosulfonic acid. orgsyn.org In this process, an excess of chlorosulfonic acid is typically used, and the this compound is added slowly at a controlled temperature to minimize the formation of diaryl sulfone byproducts. orgsyn.org The resulting (1-methylcyclobutyl)benzenesulfonyl chloride can then be used in a variety of coupling reactions to generate a library of new molecules. Other methods for creating substituted benzenesulfonyl chlorides include the diazotization of an aniline (B41778) derivative followed by reaction with sulfur dioxide and copper(I) chloride, a process known as the Sandmeyer reaction. rsc.orggoogle.com
Table 1: Selected Functionalization Pathways for this compound Derivatives
| Target Derivative | Reagents and Conditions | Reaction Type | Reference |
| Carboxylic Acid | 1. Methylmagnesium chloride, THF, -30°C2. Hydrolysis | Grignard Reaction | calstate.edu |
| Aldehyde | Carbon monoxide, HCl, AlCl₃/CuCl | Gattermann-Koch Reaction | General Method |
| Sulfonyl Chloride | Chlorosulfonic acid (excess), 20-25°C | Electrophilic Aromatic Substitution | orgsyn.org |
| Polymethacrylate | Radical polymerization with benzoyl peroxide in 1,4-dioxane | Polymerization | tandfonline.com |
Incorporation into Advanced Materials and Specialty Chemical Development
The unique structural features of this compound derivatives make them suitable for the development of advanced materials and specialty chemicals. smolecule.comsolubilityofthings.com A significant application is in the field of polymer chemistry. Researchers have synthesized novel methacrylate (B99206) monomers bearing a tolyl-methylcyclobutyl group. tandfonline.com These functional monomers can undergo radical polymerization to create polymethacrylates with bulky, strained side-chains. The incorporation of the cyclobutane ring can influence the thermal and mechanical properties of the resulting polymer. tandfonline.com
The presence of the cyclobutane ring can also be exploited in the synthesis of photosensitive materials, as keto-functionalized side-chains can be readily transformed into other derivatives. tandfonline.com The development of such polymers with specific functionalities opens up possibilities for applications in coatings, specialty plastics, and other areas of materials science.
Utilization in Fundamental Structure-Reactivity Relationship Investigations
The strained cyclobutane ring of this compound and its derivatives provides an excellent platform for studying fundamental structure-reactivity relationships. The relief of ring strain can be a powerful driving force in chemical reactions, allowing for investigations into reaction mechanisms and the stability of intermediates.
A key area of study involves the formation and rearrangement of carbocations. Solvolysis studies of 1-methylcyclobutyl derivatives have been instrumental in understanding the nature of non-classical bicyclobutonium cation intermediates. acs.orgcaltech.edu The rate of solvolysis of 1-methylcyclopropylcarbinyl chloride, which rearranges to the 1-methylcyclobutyl cation, is significantly faster than that of 1-methylcyclobutyl chloride itself, providing evidence for the participation of the cyclopropyl (B3062369) ring in stabilizing the transition state. caltech.edu Furthermore, investigations into the rearrangements of organometallic complexes, such as [(1-methylcyclobutyl)methyl]platinum(II) complexes, have shed light on C-C bond activation processes driven by the release of ring strain. Computational studies using Density Functional Theory (DFT) have also been employed to analyze the molecular geometry, electronic properties, and reactivity of complex cyclobutane-containing molecules, providing theoretical support for experimental observations. nanobioletters.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
